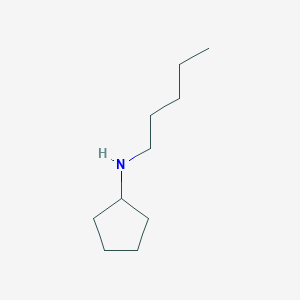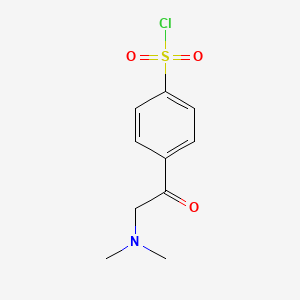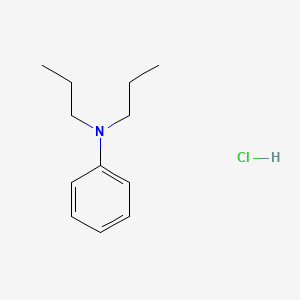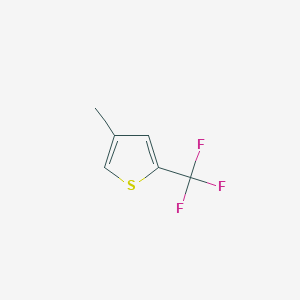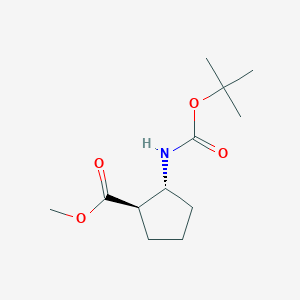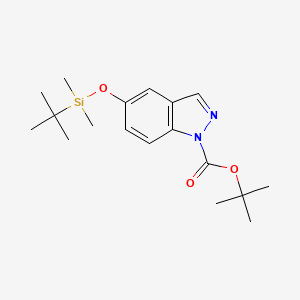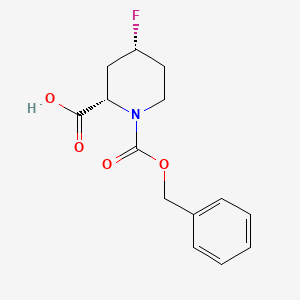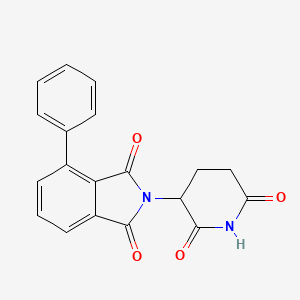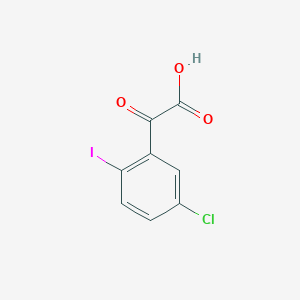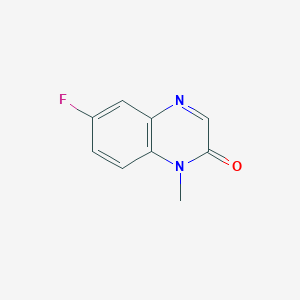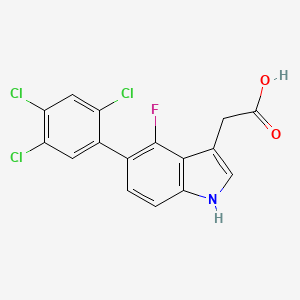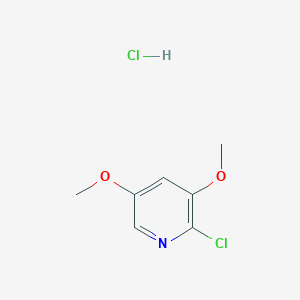
2-Chloro-3,5-dimethoxypyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,5-dimethoxypyridinehydrochloride is a chemical compound with the molecular formula C7H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxypyridinehydrochloride typically involves the chlorination of 3,5-dimethoxypyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2-Chloro-3,5-dimethoxypyridinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 3,5-dimethoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-3,5-dimethoxypyridine and 2-thio-3,5-dimethoxypyridine.
Oxidation Reactions: Products include 3,5-dimethoxy-2-pyridinecarboxaldehyde and 3,5-dimethoxy-2-pyridinecarboxylic acid.
Reduction Reactions: The major product is 3,5-dimethoxypyridine.
科学研究应用
2-Chloro-3,5-dimethoxypyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 2-Chloro-3,5-dimethoxypyridinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Similar Compounds
- 2-Chloro-3,4-dimethoxypyridinehydrochloride
- 2-Chloro-3,5-dinitropyridine
- 2-Chloro-3,5-dimethylpyridine
Uniqueness
2-Chloro-3,5-dimethoxypyridinehydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and methoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
属性
分子式 |
C7H9Cl2NO2 |
|---|---|
分子量 |
210.05 g/mol |
IUPAC 名称 |
2-chloro-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-6(11-2)7(8)9-4-5;/h3-4H,1-2H3;1H |
InChI 键 |
OQPSILFSVATOCI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
